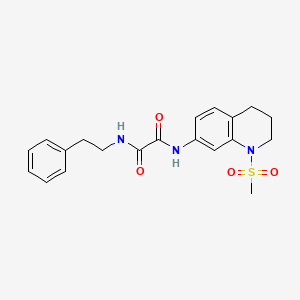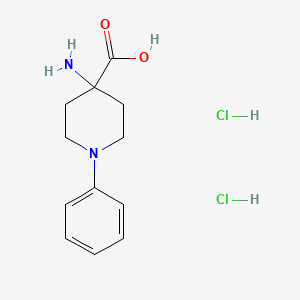![molecular formula C18H16F3N3O2 B2411444 6,7-dimethoxy-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine CAS No. 477855-26-8](/img/structure/B2411444.png)
6,7-dimethoxy-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine is a synthetic organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine typically involves the following steps:
Starting Materials: The synthesis begins with 6,7-dimethoxy-4-quinazolinone and 2-(trifluoromethyl)benzylamine.
Condensation Reaction: The 6,7-dimethoxy-4-quinazolinone undergoes a condensation reaction with 2-(trifluoromethyl)benzylamine in the presence of a suitable catalyst, such as a Lewis acid (e.g., AlCl3) or a base (e.g., NaH).
Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane or toluene, under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing advanced purification techniques such as recrystallization, column chromatography, or preparative HPLC to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dimethoxy-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially yielding reduced quinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, especially at positions 2 and 4, using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Alkylated or arylated quinazoline compounds.
Applications De Recherche Scientifique
6,7-Dimethoxy-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Pharmacology: The compound is studied for its effects on various biological pathways, including those related to inflammation and microbial infections.
Chemical Biology: Used as a probe to study the function of quinazoline derivatives in biological systems.
Industrial Applications: Potential use in the synthesis of other pharmacologically active quinazoline derivatives.
Mécanisme D'action
The mechanism of action of 6,7-dimethoxy-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine involves:
Molecular Targets: The compound targets specific kinases, such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
Pathways Involved: It interferes with the signaling pathways that regulate cell growth, apoptosis, and differentiation, leading to the inhibition of cancer cell proliferation and induction of cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anticancer agent targeting epidermal growth factor receptor (EGFR) tyrosine kinase.
Erlotinib: Similar to gefitinib, it targets EGFR and is used in the treatment of non-small cell lung cancer.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2/neu receptors.
Uniqueness
6,7-Dimethoxy-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine is unique due to its specific trifluoromethylbenzyl substitution, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other quinazoline derivatives. This substitution can enhance its binding affinity to molecular targets and improve its metabolic stability.
Propriétés
IUPAC Name |
6,7-dimethoxy-N-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2/c1-25-15-7-12-14(8-16(15)26-2)23-10-24-17(12)22-9-11-5-3-4-6-13(11)18(19,20)21/h3-8,10H,9H2,1-2H3,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSPWXQGVZJYSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=CC=CC=C3C(F)(F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
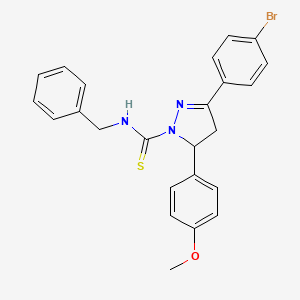

![4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2411364.png)
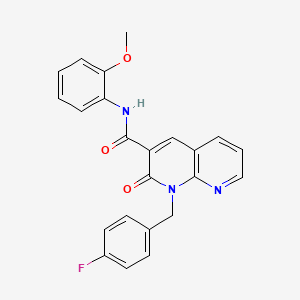
![N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-nitrobenzamide](/img/structure/B2411368.png)

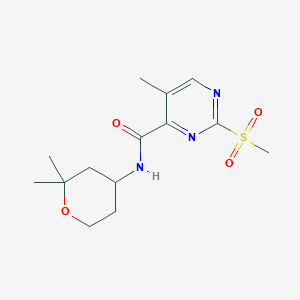
![3-(4-chlorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2411375.png)
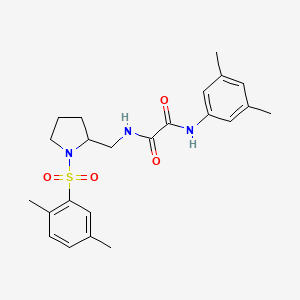
![3-(4-fluorophenyl)-1-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2411379.png)
![Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2411380.png)
